molecular formula C11H10F2O4 B2444044 8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid CAS No. 2248324-89-0

8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No.: B2444044
CAS No.: 2248324-89-0
M. Wt: 244.194
InChI Key: QFQYAXSKLNWHEQ-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a benzodioxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzodioxepine framework. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products:

Scientific Research Applications

8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

8-(difluoromethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c12-10(13)6-4-7(11(14)15)9-8(5-6)16-2-1-3-17-9/h4-5,10H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYAXSKLNWHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=CC(=C2OC1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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